(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRZOWQGUSCBU-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromene derivative with a phenylformamido group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides. This method employs aqueous sodium carbonate or bicarbonate under ambient conditions, achieving ≥85% yields with high atom economy .
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Salicylaldehyde derivative | Na₂CO₃/H₂O, room temp | 2-imino-2H-chromene-3-carboxamide | 85–92% |
Hydrolysis and Ring-Opening Reactions
Under acidic conditions, the compound undergoes hydrolysis to yield carboxylic acids and amines. In concentrated HCl, the 2-imino group is converted to a 2-oxo group, producing 2-oxo-2H-chromene-3-carboxamide .
| Reaction Conditions | Products | Key Observations | Source |
|---|---|---|---|
| HCl (aq) | 2-oxo-2H-chromene-3-carboxamide | Complete conversion in 2–4 hours |
Formation of Heterocyclic Derivatives
The compound serves as a scaffold for synthesizing fused heterocycles:
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Pyrimidinones : Reaction with aldehydes/amines forms chromeno[2,3-d]pyrimidin-4-ones .
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Pyrazoles : Hydrazine derivatives react with carbonyl compounds to yield substituted pyrazoles .
Nucleophilic Substitution Reactions
The carboxamide group participates in nucleophilic substitutions with amines, yielding azetidin-2-ones and thiazolidin-4-ones .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenethylamine | Reflux in ethanol | N-Phenethyl-2-oxo-chromene carboxamide | 94% |
Biological Activity Correlation
Derivatives exhibit anticancer activity against Caco-2, MCF-7, and A-549 cell lines, with IC₅₀ values comparable to 5-fluorouracil . Activity is enhanced by electron-withdrawing substituents on the aryl ring .
Mechanistic Insights
Scientific Research Applications
(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is distinguished by its phenylformamido substituent on the imino group. Key analogs include:
*Calculated based on molecular formulas inferred from synthesis pathways .
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and bromine in analogs increase lipophilicity and binding affinity to hydrophobic enzyme pockets.
- Electron-Donating Groups (EDGs): Methoxy groups (e.g., in ) enhance aqueous solubility but may reduce membrane permeability.
- Acyl Modifications: The acetyl group in alters hydrogen-bonding capacity compared to the parent carboxamide.
Physicochemical and Pharmacological Properties
- Lipophilicity: Chloro and bromo substituents (log k = 2.8–3.5) increase lipophilicity compared to methoxy (log k = 1.9–2.2) or hydrogen-substituted analogs .
- Biological Activity:
- Thermal Stability: Melting points range from 180–220°C for most derivatives, with halogenated compounds exhibiting higher thermal stability .
Case Study: Activity vs. Lipophilicity Trade-offs
| Compound | log k (HPLC) | Tyrosine Kinase IC₅₀ (µM) |
|---|---|---|
| Target compound | 2.5 | 0.45 |
| 6-Bromo analog | 3.1 | 0.28 |
| 8-Methoxy analog | 1.9 | 1.2 |
Interpretation: Increased lipophilicity (log k) correlates with improved inhibitory potency but may reduce solubility, necessitating formulation optimizations.
Q & A
What are the most efficient synthetic strategies for (2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for scalability?
Basic Research Focus : A one-pot synthesis using eco-friendly solvents (e.g., ethanol/water mixtures) under reflux conditions has been reported for related 2-imino chromene derivatives. Key steps include cyclocondensation of substituted o-hydroxybenzaldehydes with phenylformamidine derivatives, achieving yields of 65–80% .
Advanced Research Focus : For scalable production, microwave-assisted synthesis reduces reaction times (from 6–8 hours to 30–45 minutes) and improves regioselectivity. Optimization parameters include temperature (80–120°C), solvent polarity, and catalyst loading (e.g., piperidine as a base). Kinetic studies using HPLC-MS can monitor intermediate formation to minimize side products .
How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?
Basic Research Focus : Single-crystal X-ray diffraction (SHELX suite) is critical for confirming the Z-configuration of the imino group and planar geometry of the chromene ring. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
Advanced Research Focus : Combined use of 2D NMR (¹H-¹³C HSQC and NOESY) resolves conformational flexibility in solution. For example, NOESY correlations between the phenylformamido proton and chromene H-4 confirm spatial proximity, validating the proposed tautomeric forms .
What experimental approaches are recommended to analyze the compound’s stability under varying pH and temperature conditions?
Basic Research Focus : Accelerated stability studies in buffer solutions (pH 1–10) at 25–60°C, monitored via UV-Vis spectroscopy (λmax = 320–350 nm), reveal degradation kinetics. Hydrolytic degradation is predominant at pH > 8, forming 2-oxo-chromene derivatives .
Advanced Research Focus : High-resolution mass spectrometry (HRMS) identifies degradation byproducts. For instance, under oxidative stress (H₂O₂), the imino bond cleaves to yield phenylformamide and chromene-3-carboxamide fragments. Computational modeling (DFT) predicts degradation pathways .
How can researchers design assays to evaluate the compound’s inhibitory activity against aldo-keto reductases (AKRs)?
Basic Research Focus : In vitro enzymatic assays using recombinant AKR1B10 or AKR1B1 (0.1–10 µM compound) with NADPH cofactor. Substrates like farnesol or geranylgeraniol are incubated, and product formation is quantified via LC-MS .
Advanced Research Focus : Structure-activity relationship (SAR) studies compare inhibitory potency of substituted derivatives. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr48 and His110 in AKR1B10’s active site). Fluorescence polarization assays measure binding affinity (Kd) .
What methodologies are effective for synthesizing and characterizing novel heterocyclic derivatives from this compound?
Basic Research Focus : Reaction with phosphorus sulfides (P₄S₁₀) in dry toluene yields 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diazaphosphinines. Elemental analysis and IR (νP=S at 650–680 cm⁻¹) confirm product purity .
Advanced Research Focus : Cycloaddition with nitrile imines generates pyrazole-fused chromenes. X-ray crystallography and ³¹P NMR elucidate reaction mechanisms (e.g., [3+2] vs. [4+1] pathways). Time-resolved FT-IR tracks intermediate thiophosphoryl species .
How should researchers address contradictions in biological activity data across different cell lines?
Basic Research Focus : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability. Dose-response curves (IC₅₀ values) in MCF7 vs. HepG2 cells highlight cell-specific permeability or metabolic differences .
Advanced Research Focus : Use CRISPR-edited cell lines (e.g., AKR1C3 knockout) to isolate target-specific effects. Metabolomic profiling (LC-QTOF-MS) identifies intracellular compound degradation or metabolite activation .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus : Follow GHS guidelines: wear nitrile gloves, lab coat, and goggles. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
Advanced Research Focus : Conduct occupational exposure monitoring via air sampling (NIOSH Method 5522). For spills, use activated carbon adsorption followed by neutralization with 5% acetic acid .
How can researchers validate the purity of synthesized batches for pharmacological studies?
Basic Research Focus : HPLC with UV detection (C18 column, acetonitrile/water gradient) achieves baseline separation of impurities. Purity ≥98% is required for in vivo studies .
Advanced Research Focus : Quantitative NMR (qNMR) with maleic acid as an internal standard calculates absolute purity. LC-HRMS with ion mobility spectrometry detects isobaric contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
